5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromo-6-fluorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-Bromo-6-fluorobenzyl alcohol: This intermediate can be synthesized by the bromination of 2-fluorotoluene followed by oxidation.
Formation of 2-Bromo-6-fluorobenzyl azide: The alcohol is then converted to the corresponding azide using sodium azide.
Cyclization to form the tetrazole ring: The azide undergoes cyclization in the presence of a suitable catalyst, such as lanthanum (III) nitrate hexahydrate, to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted tetrazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes for biological research.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Bromo-6-chlorophenyl)-2-methyl-2H-tetrazole
- 5-(2-Bromo-6-methylphenyl)-2-methyl-2H-tetrazole
- 5-(2-Bromo-6-iodophenyl)-2-methyl-2H-tetrazole
Uniqueness
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance the compound’s stability and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
820236-84-8 |
---|---|
Molekularformel |
C8H6BrFN4 |
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
5-(2-bromo-6-fluorophenyl)-2-methyltetrazole |
InChI |
InChI=1S/C8H6BrFN4/c1-14-12-8(11-13-14)7-5(9)3-2-4-6(7)10/h2-4H,1H3 |
InChI-Schlüssel |
QULQEQBKGWEYSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C2=C(C=CC=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.